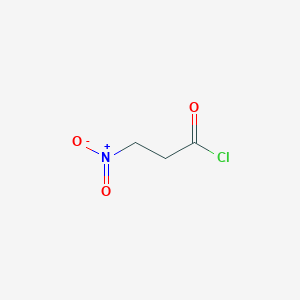

![molecular formula C4H4ClNOS B1354715 [(氰甲基)硫烷基]乙酰氯 CAS No. 52069-55-3](/img/structure/B1354715.png)

[(氰甲基)硫烷基]乙酰氯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of cyanoacetamides, a class to which our compound belongs, can be carried out in several ways . The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis

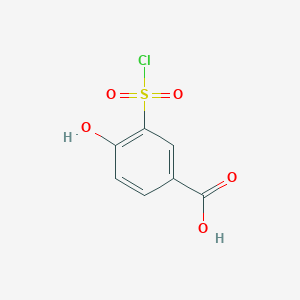

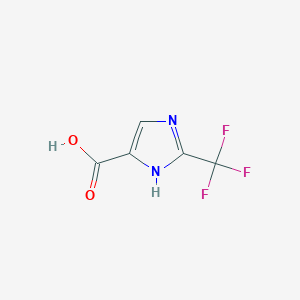

The molecular formula of “[(Cyanomethyl)sulfanyl]acetyl chloride” is C4H4ClNOS. It consists of 4 Hydrogen atoms, 4 Carbon atoms, 1 Nitrogen atom, 1 Oxygen atom, 1 Sulfur atom, and 1 Chlorine atom .Chemical Reactions Analysis

This compound is utilized extensively as a reactant where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .Physical And Chemical Properties Analysis

“[(Cyanomethyl)sulfanyl]acetyl chloride” is a colorless liquid with a strong odor and is highly reactive. Its molecular weight is 149.6 g/mol. The predicted boiling point is 239.7±25.0 °C and the predicted density is 1.354±0.06 g/cm3 .科学研究应用

有机磷化合物合成

- 乙酰氯,一种相关化合物,用于合成 1-氨基烷基和氨基(芳基)甲基膦酸衍生物。这在合成具有 P-N 键的膦酸肽中很重要 (袁,陈,& 王,1991)。

抗菌剂合成

- 使用涉及乙酸酐和氯化物化合物类似的过程合成了新型的基于半胱氨酸的抗菌剂。这些化合物显示出显着的抗菌和抗真菌活性 (Egbujor 等人,2021 年)。

氯乙烯的代谢物

- 关于大鼠中氯乙烯代谢物的研究涉及乙酰化合物,并证明了 N-乙酰含 S 代谢物的形成。这些对于理解氯乙烯暴露的代谢途径和潜在健康影响至关重要 (Green & Hathway,1977 年)。

木材化学

- 乙酰化木材,包括乙酰化木质素和多糖信号,已被研究用于表征植物生物质中的细胞壁成分。这项研究对于理解植物化学以及在生物能源和材料科学中的潜在应用至关重要 (Qu 等人,2011 年)。

硫烷基衍生物的制备

- 硫烷基衍生物的制备方法涉及与乙酰氯的反应。该过程对于合成各种有机化合物非常重要,这些化合物在材料科学和药物中具有潜在应用 (Kubasov 等人,2017 年)。

快速抗氧化剂

- 与乙酰氯密切相关的 N-乙酰半胱氨酸通过触发细胞内 H2S 和硫化硫的产生而作为快速抗氧化剂发挥作用。这项研究对理解细胞防御机制对抗氧化应激具有重要意义 (Ezeriņa 等人,2018 年)。

各种化合物的合成

- 在不同背景下探索了涉及乙酰氯及其衍生物的各种化合物的合成,提供了对化学反应的见解,以及在药物开发和材料科学中的潜在应用 (Nayak 等人,2013 年)。

作用机制

安全和危害

When handling this compound, one should not breathe dust/fume/gas/mist/vapors/spray . It is recommended to wash face, hands, and any exposed skin thoroughly after handling . Protective gloves, clothing, eye protection, and face protection should be worn . Use should be limited to outdoors or in a well-ventilated area, and it should be kept away from heat/sparks/open flames/hot surfaces .

未来方向

“[(Cyanomethyl)sulfanyl]acetyl chloride” has potential applications in various fields. It is used in the synthesis of phosphonopeptide with a P-N bond, antimicrobial agents, metabolites of vinyl chloride, acetylated wood, sulfanyl derivatives, fast-acting antioxidants, and various other compounds. Its potential in evolving better chemotherapeutic agents is also being explored .

属性

IUPAC Name |

2-(cyanomethylsulfanyl)acetyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClNOS/c5-4(7)3-8-2-1-6/h2-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRGRABSYRWMJPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)SCC(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10509539 |

Source

|

| Record name | [(Cyanomethyl)sulfanyl]acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10509539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(Cyanomethyl)sulfanyl]acetyl chloride | |

CAS RN |

52069-55-3 |

Source

|

| Record name | 2-[(Cyanomethyl)thio]acetyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52069-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [(Cyanomethyl)sulfanyl]acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10509539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

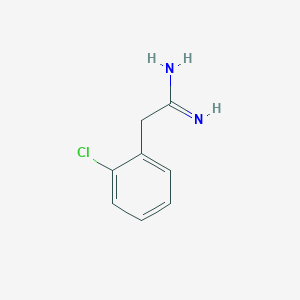

![[4-(2-Aminoethyl)phenyl]methanol](/img/structure/B1354634.png)

![Imidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B1354635.png)